2-(4-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide
Description
This compound belongs to the triazolo[3,4-b][1,3,4]thiadiazole class, characterized by a fused triazole-thiadiazole core. The synthesis involves sequential reactions starting from 4-(4-X-phenylsulfonyl)benzoic acid hydrazides, which undergo nucleophilic addition with 2,4-difluorophenyl isothiocyanate to form hydrazinecarbothioamides. Subsequent cyclization in basic media yields the triazole-thiadiazole scaffold. The final structure includes a 4-methylphenoxy acetamide moiety and a 3-methyl-substituted triazole ring, confirmed via IR (absence of νC=O at 1663–1682 cm⁻¹, presence of νC=S at 1247–1255 cm⁻¹) and NMR spectroscopy .
Properties
Molecular Formula |
C20H19N5O2S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C20H19N5O2S/c1-13-3-9-17(10-4-13)27-12-18(26)21-11-15-5-7-16(8-6-15)19-24-25-14(2)22-23-20(25)28-19/h3-10H,11-12H2,1-2H3,(H,21,26) |
InChI Key |
HVYHTQZCQSMFDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide typically involves multiple steps, starting with the preparation of the triazolothiadiazole core. This core is synthesized through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening of reaction conditions to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains .
Scientific Research Applications
2-(4-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit shikimate dehydrogenase, an enzyme crucial for the biosynthesis of chorismate, a precursor for aromatic amino acids in bacteria. This inhibition disrupts bacterial growth and replication, making it a potential candidate for antimicrobial therapy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Triazolo-Thiadiazole Derivatives
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
- Conversely, bulkier groups like α-naphthylmethylene in may hinder solubility but increase binding affinity to hydrophobic enzyme pockets. Phenoxy vs. Benzamide: The 4-methylphenoxy acetamide chain in the target compound differs from the 2-methylbenzamide in .
Heterocycle Modifications :
Key Research Findings
- Synthetic Flexibility : The triazolo-thiadiazole core allows diverse functionalization, enabling optimization of pharmacokinetic properties (e.g., logP, solubility) .
- Tautomerism : The target compound exists in the thione tautomeric form (confirmed by IR absence of νS-H and presence of νC=S), which is critical for hydrogen-bonding interactions in biological systems .
- Bulky substituents (e.g., naphthyl in ) improve activity against Gram-positive bacteria but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
